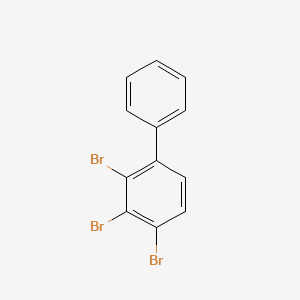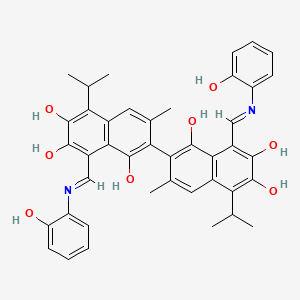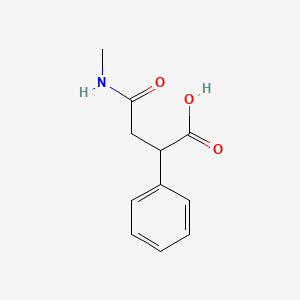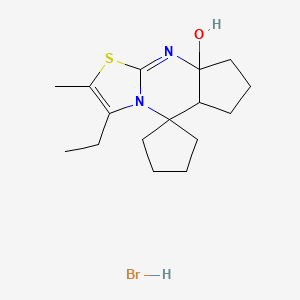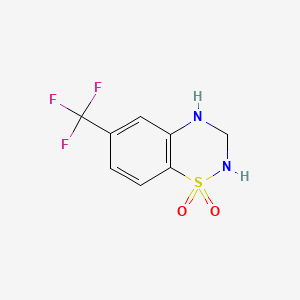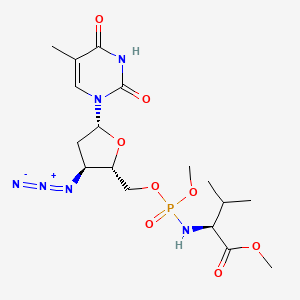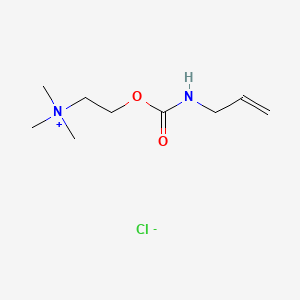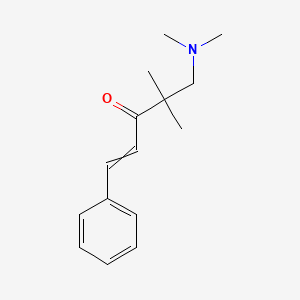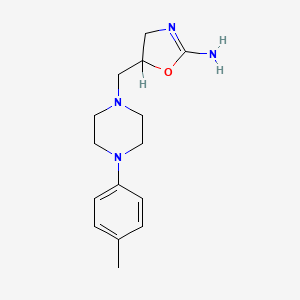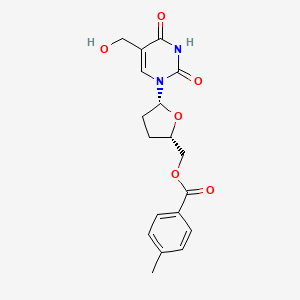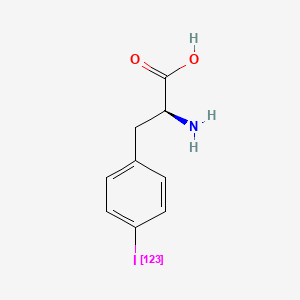
2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro-: is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique combination of bromine, fluorine, and chlorine substituents, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. The starting materials often include indazole derivatives and halogenated aromatic compounds. Common synthetic routes may involve:
Halogenation: Introduction of bromine and fluorine atoms to the aromatic ring.
Cyclization: Formation of the indazole core through cyclization reactions.
Chlorination: Addition of chlorine to the tetrahydroindazole structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the halogen substituents, potentially altering the compound’s biological activity.
Substitution: The halogen atoms (bromine, fluorine, chlorine) can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, each with potentially unique biological activities.
Scientific Research Applications
Biology: In biological research, the compound is studied for its potential as a pharmacophore, a molecular framework that can interact with biological targets such as enzymes and receptors.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share a similar indole core structure.
Other Halogenated Indazoles: Compounds with different halogen substituents, such as 2H-Indazole, 2-(4-chloro-2-fluorophenyl)-3-bromo-4,5,6,7-tetrahydro-.
Uniqueness: The unique combination of bromine, fluorine, and chlorine in 2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro- distinguishes it from other indazole derivatives. This specific arrangement of halogens may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
63419-00-1 |
|---|---|
Molecular Formula |
C13H11BrClFN2 |
Molecular Weight |
329.59 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H11BrClFN2/c14-8-5-6-12(10(16)7-8)18-13(15)9-3-1-2-4-11(9)17-18/h5-7H,1-4H2 |
InChI Key |
JXVYCEKVYOHOAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)Cl)C3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


